molecular formula C14H7ClF3N3O2 B3042899 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 680216-51-7

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine

Cat. No.: B3042899
CAS No.: 680216-51-7
M. Wt: 341.67 g/mol
InChI Key: JCXYXSXDCXQVDE-UHFFFAOYSA-N
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Description

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a synthetically engineered chemical building block featuring the privileged 1,3,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its diverse biological potential and role as a bioisostere for carboxylic esters and amides . This compound is of significant interest in early-stage drug discovery, particularly for researchers designing and synthesizing novel small-molecule inhibitors. The 1,3,4-oxadiazole core is established as a key structural motif in the development of pharmacologically active compounds, with documented activities including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties . Its mechanism of action is target-dependent, but oxadiazole-containing molecules have been shown to inhibit tyrosine kinases (e.g., the EGFR family), which play a critical role in cancer proliferation, and to interact with a variety of other enzymes and receptors . The specific molecular architecture of this reagent—integrating a chloropyridine ring and a trifluoromethoxyphenyl group—makes it a versatile and valuable intermediate for constructing compound libraries aimed at probing new biological targets or optimizing lead compounds in therapeutic areas such as oncology and infectious diseases. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3O2/c15-11-7-8(5-6-19-11)12-20-21-13(22-12)9-3-1-2-4-10(9)23-14(16,17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYXSXDCXQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=NC=C3)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The molecular architecture of 2-chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine necessitates a disconnection at the oxadiazole ring, yielding two primary precursors:

  • 2-(Trifluoromethoxy)benzoic acid for the 5-substituted aryl moiety.
  • 2-Chloroisonicotinic acid for the 2-substituted pyridinyl group.

The 1,3,4-oxadiazole core is synthesized via cyclodehydration of a diacylhydrazide intermediate, a well-established strategy in heterocyclic chemistry.

Synthetic Methodologies

Hydrazide Intermediate Synthesis

Preparation of 2-Chloroisonicotinohydrazide
  • Esterification : 2-Chloroisonicotinic acid (1.0 mol) is refluxed with ethanol (150 mL) and concentrated sulfuric acid (2 mL) for 8–10 hours to yield ethyl 2-chloroisonicotinate.
  • Hydrazinolysis : The ester is treated with hydrazine hydrate (1.2 mol) in ethanol under reflux for 12 hours, producing 2-chloroisonicotinohydrazide as a white crystalline solid (Yield: 78–85%).

Characterization Data :

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d6) : δ 8.52 (s, 1H, py-H), 7.89 (d, 1H, py-H), 4.21 (s, 2H, NH₂).
Synthesis of 2-(Trifluoromethoxy)benzoyl Chloride

2-(Trifluoromethoxy)benzoic acid (1.0 mol) is refluxed with thionyl chloride (5.0 mol) for 4 hours, followed by distillation under reduced pressure to isolate the acyl chloride (Yield: 92–95%).

Diacylhydrazide Formation

The hydrazide (1.0 mol) is dissolved in dry tetrahydrofuran (THF, 200 mL) and reacted with 2-(trifluoromethoxy)benzoyl chloride (1.05 mol) in the presence of pyridine (2.0 mol) at 0–5°C. The mixture is stirred for 24 hours at room temperature, yielding N'-(2-(trifluoromethoxy)benzoyl)-2-chloroisonicotinohydrazide.

Optimization Insight :

  • Excess acyl chloride ensures complete conversion, minimizing residual hydrazide.
  • Pyridine neutralizes HCl, preventing side reactions.

Cyclodehydration to 1,3,4-Oxadiazole

Conventional Thermal Cyclization

The diacylhydrazide (1.0 mol) is refluxed with phosphorus oxychloride (POCl₃, 10 mL) for 6–8 hours. The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Recrystallization from ethanol yields the target compound (Yield: 65–72%).

Reaction Mechanism :
POCl₃ acts as a Lewis acid, facilitating the elimination of water and subsequent ring closure.

Microwave-Assisted Synthesis

A mixture of diacylhydrazide (1.0 mol) and POCl₃ (5 mL) is irradiated in a microwave reactor at 150 W for 15 minutes. This method reduces reaction time and improves yield (82–88%) compared to thermal methods.

Comparative Analysis of Cyclization Agents

Cyclizing Agent Temperature (°C) Time (h) Yield (%) Reference
POCl₃ 110 8 72
PPA 120 6 68
SOCl₂ 80 10 58

Key Observations :

  • POCl₃ provides optimal balance between yield and reaction time.
  • Polyphosphoric acid (PPA) offers comparable yields but requires higher temperatures.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C), 1140 cm⁻¹ (CF₃).
  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, py-H), 8.15 (d, 1H, py-H), 7.89–7.45 (m, 4H, aryl-H).
  • ¹³C NMR : δ 164.2 (C=N), 148.1 (C–O–CF₃), 122.5 (q, J = 288 Hz, CF₃).

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₁₅H₈ClF₃N₃O₂ [M+H]⁺: 366.03; found: 366.05.

Challenges and Mitigation Strategies

Regioselectivity in Oxadiazole Formation

The reaction exclusively forms 1,3,4-oxadiazole due to the electronic effects of the pyridinyl and aryl substituents, which favor 5-endo-dig cyclization.

Purification Difficulties

  • Solution : Gradient column chromatography (hexane/ethyl acetate, 4:1) removes unreacted diacylhydrazide and POCl₃ by-products.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Ethanol and THF are recycled via fractional distillation, reducing environmental impact.

Process Intensification

  • Continuous flow reactors coupled with in-line IR monitoring enable real-time reaction control, improving reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets. For instance, as an mGluR5 antagonist, it binds to the receptor and modulates its activity, which can influence signaling pathways related to neuroinflammation and protein aggregation . This modulation can lead to therapeutic effects in conditions characterized by excessive receptor activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the trifluoromethoxy-phenyl-oxadiazole substituent. Comparisons with related molecules highlight the following:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Implications
Target Compound C₁₄H₈ClF₃N₃O₂* ~349.6 2-Cl pyridine, 2-(trifluoromethoxy)phenyl High lipophilicity, potential CNS activity
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine C₇H₄ClN₃O 181.58 2-Cl pyridine, unsubstituted oxadiazole Lower MW, higher solubility
CTEP (Metabotropic glutamate receptor ligand) C₁₄H₉ClF₃N₃O 343.7 2-Cl pyridine, imidazole, trifluoromethoxy Enhanced receptor binding affinity
Anticancer derivative () C₁₄H₁₀ClFN₄O 320.7 4-Fluorophenyl, chloromethyl-oxadiazole Cytotoxicity against HeLa/HepG2 cells

*Calculated based on and substituent addition.

Key Observations :

  • The trifluoromethoxy group increases molecular weight and lipophilicity compared to simpler oxadiazole derivatives (e.g., ), likely improving membrane permeability but reducing aqueous solubility .
Stability and Reactivity
  • The trifluoromethoxy group’s electron-withdrawing nature stabilizes the oxadiazole ring against hydrolysis, a common degradation pathway for heterocycles .
  • Chlorine at the pyridine’s 2-position may enhance electrophilic substitution resistance, improving shelf life compared to unsubstituted analogs .

Biological Activity

2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine is a compound notable for its complex structure and potential biological activities. The compound features a pyridine ring substituted with a chloro group and a 1,3,4-oxadiazole ring, along with a trifluoromethoxy group. This unique combination of structural elements suggests a range of possible pharmacological applications.

  • Molecular Formula : C14H7ClF3N3O2
  • Molecular Weight : 341.67 g/mol
  • CAS Number : 680216-51-7

Biological Activities

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit diverse biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives can exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma (HCT116), breast cancer (MCF-7), and glioblastoma (U87 MG) with IC50 values indicating potent activity .
Cell LineIC50 (µM)
HCT1161.098
MCF-70.960
U87 MGNot specified

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

  • Antibacterial Studies : It has been reported to have effective activity against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like chloramphenicol .
PathogenMIC (µg/mL)
Staphylococcus aureus4 - 32
Escherichia coli64 - 256

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound may possess anti-inflammatory properties:

  • In vivo studies using carrageenan-induced paw edema models suggest effectiveness in reducing inflammation .

The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to interact with specific molecular targets:

  • Metabotropic Glutamate Receptors (mGluR5) : Preliminary studies suggest that it may act as an antagonist at mGluR5, which is implicated in neurodegenerative diseases .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study evaluated the antiproliferative effects of various oxadiazole derivatives on multiple cancer cell lines. The results indicated that modifications in the oxadiazole structure could enhance cytotoxicity significantly.
  • Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, derivatives of oxadiazoles including this compound showed improved efficacy against resistant bacterial strains.

Q & A

Q. Methodological Answer :

  • Coupling Reactions : Use microwave-assisted synthesis to condense 2-(trifluoromethoxy)phenyl hydrazine derivatives with chloropyridine precursors, enhancing reaction efficiency .
  • Purification : Employ gradient elution (hexane/ethyl acetate) in column chromatography to separate byproducts. Continuous flow processes may improve scalability and reduce degradation compared to batch methods .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios of reagents (e.g., POCl₃ for cyclization) to minimize side reactions .

What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Q. Methodological Answer :

  • Twinning/Disorder : Collect high-resolution X-ray diffraction data (synchrotron sources recommended) and refine using SHELXL with restraints for disordered trifluoromethoxy or oxadiazole groups .
  • Crystallization : Screen solvents (e.g., DMSO/water mixtures) to obtain single crystals. For persistent issues, use additives like crown ethers to stabilize molecular packing .

What methodologies assess the compound's potential as a metabotropic glutamate receptor antagonist?

Q. Methodological Answer :

  • Binding Assays : Perform competitive binding studies with [³H]MPEP on mGluR5-expressing HEK293 membranes. Calculate IC₅₀ values using nonlinear regression .
  • Functional Assays : Measure intracellular calcium flux (Fluo-4 AM dye) in cells co-expressing mGluR5 and Gαq chimeric proteins to confirm inverse agonist activity .

How can the fluorescent characteristics of the oxadiazole-pyridine core be analyzed for probe development?

Q. Methodological Answer :

  • Quantum Yield Measurement : Use an integrating sphere with a reference standard (e.g., quinine sulfate) to quantify fluorescence efficiency .
  • Solvatochromic Studies : Test emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMF) to evaluate intramolecular charge transfer effects .

What strategies optimize the trifluoromethoxy group's position for enhanced target affinity?

Q. Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents at ortho, meta, or para positions on the phenyl ring. Use Suzuki-Miyaura coupling for regioselective modifications .
  • QSAR Analysis : Correlate Hammett constants (σ) of substituents with bioactivity data to identify electronic effects on receptor binding .

What spectroscopic techniques are critical for confirming structural integrity?

Q. Methodological Answer :

  • ¹⁹F NMR : Verify trifluoromethoxy group integration (δ ~58 ppm) and absence of decomposition products .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error. IR spectroscopy identifies C=N stretching (1650 cm⁻¹) in the oxadiazole ring .

What precautions ensure the compound's stability during storage and experimental use?

Q. Methodological Answer :

  • Storage : Keep in amber vials under argon at -20°C. Avoid prolonged exposure to moisture or light .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

How should researchers resolve discrepancies in reported IC₅₀ values across studies?

Q. Methodological Answer :

  • Standardization : Use identical cell lines (e.g., CHO-K1/mGluR5) and ligand concentrations. Include positive controls (e.g., CTEP) for cross-study validation .
  • Meta-Analysis : Apply mixed-effects models to account for variability in assay conditions (e.g., incubation time, buffer pH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-{5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine

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